6,7-Dimethoxyflavone

Overview

Description

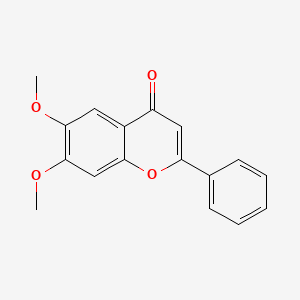

6,7-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups at the 6th and 7th positions of the flavone structure. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

6,7-Dimethoxyflavone (DMF) is a flavone that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth and survival .

Mode of Action

DMF interacts with its targets by stimulating the phosphatidylinositol 3-kinase-Akt pathway, which consequently activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .

Biochemical Pathways

DMF affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also reduces proteolysis by decreasing the expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes . Furthermore, DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, which increases the relative mitochondrial DNA content .

Pharmacokinetics

It is known that flavones, the class of compounds to which dmf belongs, are generally lipophilic due to their methoxy groups . This lipophilicity may affect their absorption, distribution, metabolism, and excretion, and thus their bioavailability .

Result of Action

DMF has been shown to have several molecular and cellular effects. It stimulates grip strength and exercise endurance, and increases muscle mass and volume . It also alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .

Action Environment

It is known that several external and internal stimuli, such as hormones, exercise, foods, drugs, and others, can influence the activities, functions, and/or physiology of the skeletal muscle , which is a primary target of DMF

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxyflavone interacts with various enzymes and proteins in biochemical reactions. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This interaction suggests that this compound plays a role in protein synthesis and turnover .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit lipid formation by inhibiting the differentiation of undifferentiated mesenchymal stem cells into adipocyte lineages via AMPK signaling . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This indicates that this compound can influence gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly inhibit lipid and triacylglyceride accumulation in mesenchymal stem cells during the early stages of differentiation . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study conducted on 18-month-old mice, oral administration of this compound at doses of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks improved exercise capacity and grip strength, and increased muscle weight and volume .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which is a key regulator of cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Transport and Distribution

Given its lipophilic nature due to the presence of methoxy groups, it is likely that it can readily cross cell membranes .

Subcellular Localization

Given its interactions with various cellular pathways and its potential to cross cell membranes due to its lipophilic nature, it is likely that it may localize to various subcellular compartments where these pathways are active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method starts with chrysin, a naturally occurring flavone. Chrysin undergoes bromination to form 6,8-dibromochrysin, which is then subjected to methanolysis using a methoxide ion (MeO-) and copper(I) bromide (CuBr) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyflavone can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavones.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., methoxide ion) are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavones.

Substitution: Various substituted flavones depending on the reagents used.

Scientific Research Applications

Biological Activities

1.1 Anti-inflammatory Effects

DMF has been shown to possess significant anti-inflammatory properties. In studies involving cellular models, DMF reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This action is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation .

1.2 Antioxidant Properties

The compound exhibits antioxidant effects by enhancing the activity of heme oxygenase-1 (HO-1), an enzyme that protects against oxidative stress . By inducing HO-1, DMF helps mitigate oxidative damage in various tissues, making it a candidate for treating oxidative stress-related diseases.

1.3 Muscle Health and Sarcopenia

Recent research indicates that DMF can stimulate muscle growth and improve physical performance, making it a potential therapeutic agent for sarcopenia—a condition characterized by loss of muscle mass and strength with aging. DMF activates the phosphatidylinositol 3-kinase/Akt/mTOR signaling pathway, promoting protein synthesis and muscle hypertrophy .

Pharmacological Applications

2.1 Cardiovascular Health

DMF has been isolated from traditional Chinese medicinal herbs like Salvia miltiorrhiza (Danshen), which is known for its cardiovascular benefits. The compound contributes to the cardioprotective effects observed in these herbal preparations by improving endothelial function and reducing inflammation . Its ability to modulate lipid metabolism also suggests potential applications in managing hyperlipidemia.

2.2 Neuroprotection

The neuroprotective effects of DMF are being explored in the context of neurodegenerative diseases. By reducing oxidative stress and inflammation in neuronal cells, DMF may help protect against conditions like Alzheimer's disease . The modulation of signaling pathways involved in neuronal survival further supports its potential as a therapeutic agent.

Table 1: Summary of Biological Activities of 6,7-Dimethoxyflavone

Case Studies

4.1 Clinical Trials on Cardiovascular Applications

Clinical trials have investigated the efficacy of Salvia miltiorrhiza extracts containing DMF for treating cardiovascular diseases (CVD). These studies have reported improvements in patient outcomes related to angina and myocardial infarction, highlighting DMF's role as an active component in traditional remedies .

4.2 Muscle Health Interventions

In a controlled study, elderly participants supplemented with DMF showed significant improvements in muscle strength and endurance over eight weeks compared to a placebo group. This suggests that DMF could be beneficial for aging populations at risk of sarcopenia .

Comparison with Similar Compounds

6,7-Dimethoxyflavone can be compared with other similar flavonoid compounds:

5-Hydroxy-3,7-Dimethoxyflavone: Similar structure but with a hydroxyl group at the 5th position.

5,6,7-Trimethoxyflavone: Contains an additional methoxy group at the 5th position.

8-Formyl-3’,4’-Dihydroxy-6,7-Dimethoxyflavone: Contains formyl and hydroxyl groups, exhibiting strong antioxidant and antiviral activities.

Biological Activity

6,7-Dimethoxyflavone (DMF) is a flavonoid compound known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of DMF, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by methoxy groups at the 6 and 7 positions of the flavone backbone. This structural feature is critical for its biological activity, influencing its interaction with various biological targets.

Anti-inflammatory Effects

DMF has demonstrated significant anti-inflammatory properties. In a study involving aged mice, DMF administration resulted in reduced levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in serum and muscle tissues. This suggests that DMF may alleviate muscle inflammation associated with aging and sarcopenia by modulating inflammatory pathways .

Anti-cancer Activity

Research indicates that DMF can inhibit cytochrome P450 1A1 (CYP1A1), an enzyme involved in the activation of pro-carcinogens. In Hep G2 cells, DMF effectively reduced BaP-induced DNA binding and CYP1A1 activity, indicating its potential as a chemoprotective agent against liver cancer . Additionally, DMF has been shown to enhance the anti-cancer effects of other compounds like epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells by potentiating EGCG-induced intracellular signaling pathways .

Anti-obesity Effects

DMF has been studied for its role in inhibiting adipogenesis. In 3T3-L1 adipocytes and high-fat diet-induced obese mice models, DMF administration led to a significant reduction in body weight and fat accumulation. The compound was found to inhibit adipocyte differentiation by modulating key signaling pathways involved in lipid metabolism .

1. Sarcopenia Study

A pivotal study assessed the effects of DMF on sarcopenia in aged mice. Over eight weeks, mice received oral doses of DMF (25 mg/kg or 50 mg/kg). The results showed:

- Increased grip strength and exercise endurance.

- Enhanced muscle mass and volume.

- Activation of the phosphatidylinositol 3-kinase-Akt pathway, promoting protein synthesis.

- Upregulation of mitochondrial biogenesis markers .

2. Hepatic Carcinogenesis Prevention

In another study focused on hepatic carcinogenesis, DMF was highlighted for its ability to inhibit CYP1A1 expression and activity in Hep G2 cells exposed to benzo[a]pyrene (BaP). The findings revealed that DMF could serve as an effective inhibitor of chemical-induced liver cancer through its action on CYP enzymes .

Summary of Biological Activities

Properties

IUPAC Name |

6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRIVAKQBKTLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350265 | |

| Record name | 6,7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-27-2 | |

| Record name | 6,7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.